A Senior Application Scientist's Guide to 3-Bromo-2-chloro-5-fluoropyridine: Properties, Reactivity, and Applications in Modern Drug Discovery
A Senior Application Scientist's Guide to 3-Bromo-2-chloro-5-fluoropyridine: Properties, Reactivity, and Applications in Modern Drug Discovery
Executive Summary
3-Bromo-2-chloro-5-fluoropyridine is a halogenated pyridine derivative that has emerged as a highly versatile and valuable building block for the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its strategic arrangement of three distinct halogen atoms—bromine, chlorine, and fluorine—on the pyridine scaffold provides a unique platform for sequential and regioselective functionalization. This guide offers an in-depth exploration of the core physical and chemical properties of this compound, discusses its reactivity profile with a focus on cross-coupling reactions, outlines its applications in drug discovery, and provides essential safety and handling protocols. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this key synthetic intermediate.
Nomenclature and Molecular Structure
Correct identification is paramount in chemical synthesis. The compound is systematically named according to IUPAC rules, and it is crucial to distinguish it by its unique CAS Registry Number to avoid confusion with related isomers.
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Systematic IUPAC Name: 3-bromo-2-chloro-5-fluoropyridine[1]
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Common Synonyms: 2-Chloro-3-bromo-5-fluoropyridine, 3-Bromo-5-fluoro-2-chloropyridine[2]
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CAS Registry Number: 884494-36-4[3]
The structure features a pyridine ring substituted with a bromine atom at position 3, a chlorine atom at position 2, and a fluorine atom at position 5. The presence of these electron-withdrawing halogens significantly influences the electron density of the pyridine ring, impacting its reactivity and basicity.
Caption: Molecular structure of 3-Bromo-2-chloro-5-fluoropyridine.
Physicochemical Properties
The physical properties of a compound are critical for determining appropriate reaction conditions, purification methods, and storage requirements. The data below has been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Appearance | Light yellow powder | [2][5][6] |
| Molecular Weight | 210.43 g/mol | [1][3][4] |
| Boiling Point | 202.6 °C at 760 mmHg | [2][5] |
| Melting Point | Not Available | [2][5] |
| Density | 1.829 g/cm³ | [2][5] |
| Flash Point | 76.3 °C | [2][5] |
| pKa (Predicted) | -2.97 ± 0.10 | [2][6] |
| LogP (Predicted) | 2.6366 | [3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [2][6] |
The predicted pKa value indicates that this compound is a very weak base, a direct consequence of the strong inductive electron-withdrawing effects of the three halogen substituents. The LogP value suggests moderate lipophilicity, a key parameter in drug design influencing membrane permeability and solubility.
Chemical Reactivity and Synthetic Utility
The primary value of 3-Bromo-2-chloro-5-fluoropyridine lies in its potential for selective chemical transformations. The different C-X (Carbon-Halogen) bond strengths and reactivities allow for a hierarchical approach to functionalization, typically using palladium-catalyzed cross-coupling reactions.
Reactivity Hierarchy: The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-Br > C-Cl >> C-F . This differential reactivity is the cornerstone of its synthetic utility, enabling chemists to selectively address one position while leaving the others intact for subsequent transformations.
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C-Br Bond: The bond at the C3 position is the most labile and is preferentially targeted in reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations under standard conditions. This allows for the introduction of aryl, alkyl, alkynyl, or amino groups at this site.
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C-Cl Bond: The bond at the C2 position can be activated for cross-coupling under more forcing conditions (e.g., using specialized ligands, higher temperatures). This allows for a second, distinct functionalization after the C-Br bond has reacted.
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C-F Bond: The C-F bond at the C5 position is the most robust and is generally unreactive towards palladium catalysis. It typically remains as a permanent structural feature, which is often desirable in medicinal chemistry for its ability to modulate metabolic stability and binding interactions.[7]
Caption: Workflow for regioselective functionalization.
Application in Drug Discovery
Halogenated heterocycles are privileged scaffolds in medicinal chemistry. 3-Bromo-2-chloro-5-fluoropyridine serves as a quintessential building block for constructing libraries of novel compounds for screening and lead optimization.[8] Its utility stems from several key aspects:
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Scaffold Decoration: It provides a rigid core that can be decorated with various functional groups at the 2- and 3-positions to explore the structure-activity relationship (SAR) of a potential drug candidate.
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Metabolic Stability: The fluorine atom at the C5 position can block metabolic oxidation at that site, a common strategy to improve the pharmacokinetic profile and half-life of a drug.[7]
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Modulation of Physicochemical Properties: The introduction of fluorine can alter the pKa, lipophilicity, and conformation of the final molecule, which can enhance target binding affinity and selectivity.[7]
While specific approved drugs containing this exact fragment are not prominently documented, its analogs and the synthetic strategies it enables are widespread in the discovery of therapeutics for oncology, infectious diseases, and neurological disorders.[9]
Experimental Protocol: Generalized Suzuki-Miyaura Cross-Coupling
The following is a representative, field-proven protocol for the selective functionalization at the C-Br position.
Objective: To couple an arylboronic acid with 3-Bromo-2-chloro-5-fluoropyridine at the C3 position.
Materials:
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3-Bromo-2-chloro-5-fluoropyridine (1.0 eq)
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Arylboronic acid (1.2 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
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Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
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Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-2-chloro-5-fluoropyridine, the arylboronic acid, and the base.
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Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
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Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst.
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Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove inorganic salts.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-2-chloro-5-fluoropyridine.
Safety and Handling
As with any laboratory chemical, proper handling procedures must be followed to ensure safety.
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GHS Hazard Classification:
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Signal Word: Warning[1]
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]
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Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[11][12]
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Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] If dust or aerosols are generated, a respirator may be necessary.
Handling and Storage:
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Avoid breathing dust, fumes, or vapors.[11]
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Avoid contact with skin and eyes.[11]
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Store in a tightly sealed container in a cool, dry, and well-ventilated place under an inert atmosphere.[2][10]
Conclusion
3-Bromo-2-chloro-5-fluoropyridine is more than just a chemical intermediate; it is a sophisticated tool for molecular design. Its well-defined reactivity hierarchy provides medicinal chemists with a reliable and flexible platform for building molecular complexity in a controlled manner. A thorough understanding of its properties, reactivity, and safe handling is essential for leveraging its full potential in the rational design of next-generation pharmaceuticals and other advanced functional materials.
References
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PubChem. 3-Bromo-2-chloro-5-fluoropyridine. National Center for Biotechnology Information. [Link]
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LookChem. Cas 884494-36-4, 3-BROMO-2-CHLORO-5-FLUOROPYRIDINE. [Link]
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LookChem. Cas 884494-54-6, 2-CHLORO-5-FLUORO-4-FORMYLPYRIDINE. [Link]
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J&K Scientific. 2-Chloro-5-fluoro-4-pyridinecarboxaldehyde | 884494-54-6. [Link]
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Chemdad. 3-BROMO-2-CHLORO-5-FLUOROPYRIDINE. [Link]
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